molecular formula C6H4BrFS B1322387 3-Bromo-5-fluorobenzenethiol CAS No. 179161-18-3

3-Bromo-5-fluorobenzenethiol

Cat. No. B1322387
CAS RN: 179161-18-3
M. Wt: 207.07 g/mol
InChI Key: GGVUNSZTZDPBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives is a topic of interest in several papers. For instance, an improved synthesis of a bromo-fluoro benzene derivative, which is a precursor for PET radioligand [18F]SP203, is described using a new synthon for Sonogashira coupling, yielding the compound in 56% overall yield starting from 4-bromo-2-formylthiazole . Another paper discusses the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination, achieving a 30% overall yield . These studies highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted benzenes allows for further functionalization. One paper describes the regioselective bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated via palladium-catalyzed cross-coupling reactions . Another study reports the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes through a two-step process involving Br/Li exchange and reaction with isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene. The study also discussed the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

1. Radioligand Development

3-Bromo-5-fluorobenzenethiol and its derivatives have been explored in the synthesis and characterization of radioligands like [11C]SP203. These radioligands are used for imaging brain metabotropic glutamate 5 receptors (mGluR5) in PET scans. This application is crucial for neuroscience research, providing insights into brain function and potential avenues for neurological therapeutics (Siméon et al., 2012).

2. Investigation of Fluorination Mechanisms

Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, provide insights into the mechanisms of forming various fluorinated products. This research is important for understanding chemical reactions and developing new synthetic methods for fluorinated compounds, which are widely used in pharmaceuticals and agrochemicals (Horio et al., 1996).

3. Synthesis of Molecular Scaffolds

Compounds like 3-Bromo-5-fluorobenzenethiol are utilized in the synthesis of various molecular scaffolds, which are foundational structures in organic chemistry. These scaffolds are used for developing a wide range of chemical entities, including pharmaceuticals and materials (Wallace et al., 2005).

4. Development of Antagonists and Pharmaceuticals

The compound and its related derivatives have been used in the scalable synthesis of pharmaceuticals like thromboxane receptor antagonists. This demonstrates its role in drug development, contributing to the creation of new therapeutic agents (D. C. W. and Mason, 1998).

5. Photofragmentation Studies

3-Bromo-5-fluorobenzenethiol derivatives are used in photofragment translational spectroscopy. These studies are essential in understanding the photodissociation mechanisms of complex molecules, which is a critical aspect of photochemistry and has applications in fields like atmospheric chemistry and materials science (Gu et al., 2001).

properties

IUPAC Name

3-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUNSZTZDPBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625551
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179161-18-3
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.